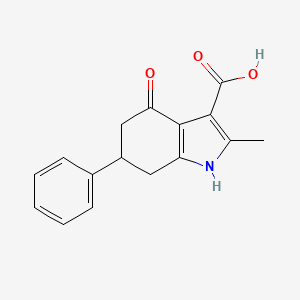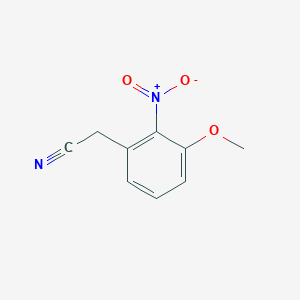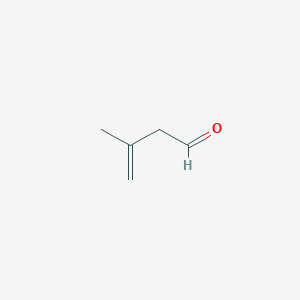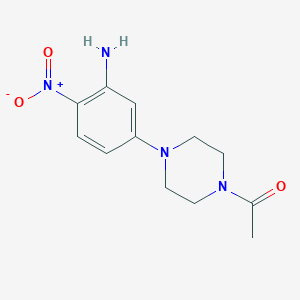
2,3-dimethoxy-3-oxopropanoic acid
描述
2,3-Dimethoxy-3-oxopropanoic acid is an organic compound with the molecular formula C5H8O5 and a molecular weight of 148.12 g/mol It is characterized by the presence of two methoxy groups and a keto group attached to a propanoic acid backbone
作用机制
Target of Action
It is known that half-esters of malonic acid, such as monomethyl malonate, are important building blocks in organic synthesis . They are frequently applied in the synthesis of a variety of significant pharmaceuticals and natural products .
Mode of Action
The mode of action of 2-Methoxy-malonic acid monomethyl ester is likely related to its role as a building block in organic synthesis. The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Biochemical Pathways
For instance, malonic acid is a by-product of certain metabolic processes, including the metabolism of essential amino acids: methionine, valine, threonine, and isoleucine; propionate from bacterial fermentation; odd-chain fatty acids; and cholesterol side chain .
Result of Action
Given its role as a building block in organic synthesis, it is likely that this compound contributes to the formation of a variety of significant pharmaceuticals and natural products .
Action Environment
The action of 2-Methoxy-malonic acid monomethyl ester can be influenced by various environmental factors. For instance, the conditions of the selective monohydrolysis reaction used in the synthesis of monomethyl malonate are environmentally benign and straightforward, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents . This reaction produces no hazardous by-products, suggesting that the synthetic utility of this reaction in process chemistry is expected .
生化分析
Biochemical Properties
It is known that malonic acid and its derivatives, including 2-Methoxy-malonic acid monomethyl ester, can be deprotonated to form enolates, which can then undergo nucleophilic substitution with alkyl halides . This suggests that 2-Methoxy-malonic acid monomethyl ester could interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Malonic acid and its derivatives have been shown to have significant effects on cellular processes .
Molecular Mechanism
It is known that malonic acid and its derivatives can undergo a series of reactions, including deprotonation to form an enolate, nucleophilic substitution with an alkyl halide, and decarboxylation .
Metabolic Pathways
Malonic acid and its derivatives are known to be involved in various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-3-oxopropanoic acid can be achieved through the saponification of dimethyl methoxymalonate. This process involves the use of potassium hydroxide in a methanol-water mixture, followed by acidification and extraction . The reaction conditions typically include a reaction period of approximately 16 hours, and the product is purified through liquid-liquid extraction with methylene chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar saponification and extraction techniques. The scalability of the process depends on the availability of starting materials and the efficiency of the extraction and purification steps.
化学反应分析
Types of Reactions
2,3-Dimethoxy-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and the reagents used.
科学研究应用
2,3-Dimethoxy-3-oxopropanoic acid has several applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
相似化合物的比较
Similar Compounds
Similar compounds to 2,3-dimethoxy-3-oxopropanoic acid include:
Dimethyl methoxymalonate: A precursor in its synthesis.
3-oxopropanoic acid: A structurally related compound with similar reactivity.
Methoxyacetic acid: Another compound with a methoxy group and carboxylic acid functionality.
Uniqueness
This compound is unique due to the presence of both methoxy and keto groups on the same molecule, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
IUPAC Name |
2,3-dimethoxy-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-9-3(4(6)7)5(8)10-2/h3H,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLPNADGKPULBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113137-33-0 | |
| Record name | 2,3-dimethoxy-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-](/img/structure/B3045666.png)

![Urea, N-[3-(dimethylamino)propyl]-N'-methyl-](/img/structure/B3045668.png)



![5-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3045674.png)






